![molecular formula C20H19N3O3 B14153838 3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol CAS No. 848203-80-5](/img/structure/B14153838.png)
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno[2,3-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol typically involves multi-step organic reactions. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . These reactions are usually carried out in the presence of anhydrous potassium carbonate in a solvent like DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like NBS (N-Bromosuccinimide) or HNO3 (Nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the imino group can produce amines.
科学的研究の応用
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Pyrazolo[3,4-d]pyrimidine: Studied for its antiproliferative activity against leukemia cell lines.
2-aminopyrimidin-4(3H)-one: Used in the design of antiviral and antitumor agents.
Uniqueness
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical reactions and biological activities. Its ability to inhibit protein kinases and induce apoptosis in cancer cells sets it apart from other similar compounds.
特性
CAS番号 |
848203-80-5 |
|---|---|
分子式 |
C20H19N3O3 |
分子量 |
349.4 g/mol |
IUPAC名 |
3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C20H19N3O3/c21-19-18-17(13-5-2-1-3-6-13)15-8-7-14(25)11-16(15)26-20(18)22-12-23(19)9-4-10-24/h1-3,5-8,11-12,17,21,24-25H,4,9-10H2 |
InChIキー |
BLKAFDNEYZHCCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=N)N(C=N4)CCCO |
溶解性 |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
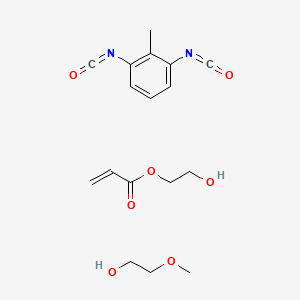
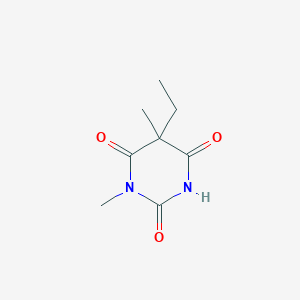
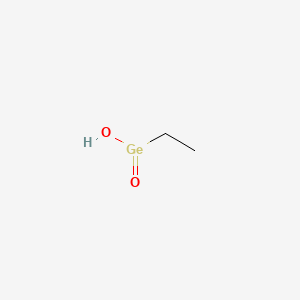
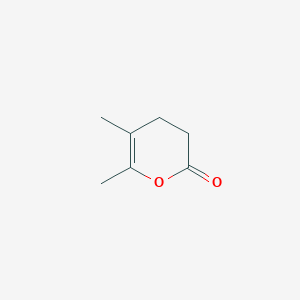
![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
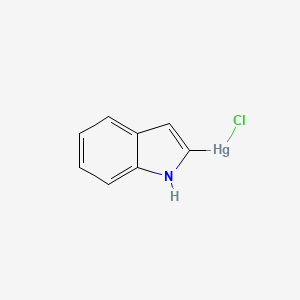
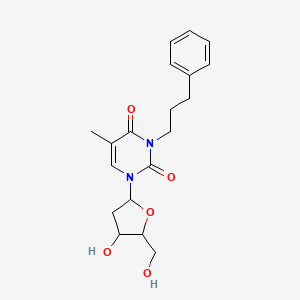
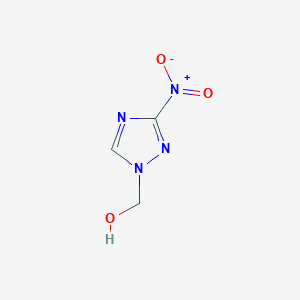
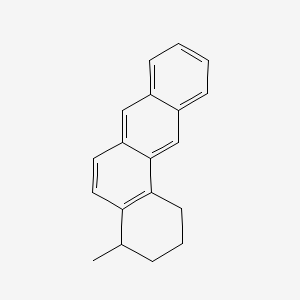
![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
